molecular formula C11H12N2O3 B040948 Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate CAS No. 121017-74-1

Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate

Cat. No.: B040948
CAS No.: 121017-74-1
M. Wt: 220.22 g/mol
InChI Key: DAGSXFPUYJKEMH-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate is a chemical compound belonging to the pyridinecarboxylate family This compound is characterized by its unique structure, which includes a cyano group, an ethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate typically involves the reaction of 2-ethyl-3-oxo-3,4-dihydro-2H-pyridine-5-carbonitrile with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridinecarboxylates, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate
  • Ethyl 5-cyano-2-methyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate
  • 2-ethyl-5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate is a compound belonging to the pyridinecarboxylate family, which has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.

Molecular Formula : C11H12N2O3
Molecular Weight : 220.23 g/mol
CAS Number : 52600-50-7

The compound features a pyridine ring with cyano and ethyl substituents, contributing to its unique chemical reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with cyanoacetic acid or its esters under alkaline conditions. The resulting product can be purified through recrystallization or chromatography techniques.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Cardiovascular Effects : Research indicates that compounds similar to ethyl 5-cyano derivatives can exhibit positive inotropic effects on cardiac tissues. Specifically, studies have shown that certain analogs demonstrate significant contractile activity in guinea pig heart models, although they are less potent than established drugs like milrinone .
  • Anti-inflammatory and Analgesic Properties : Some derivatives of this compound have been reported to possess anti-inflammatory and analgesic activities. These effects may be attributed to their ability to inhibit specific enzymes involved in the inflammatory process .
  • Antimicrobial Activity : Preliminary studies suggest that related pyridine compounds may exhibit antimicrobial properties against various bacterial strains, potentially making them candidates for further development in treating infections .

Case Study 1: Cardiac Contractility

In a study examining the effects of ethyl 5-cyano derivatives on guinea pig atrial tissues, it was found that certain compounds demonstrated a positive inotropic effect, enhancing contractility while being less effective than milrinone. This suggests potential applications in treating heart failure or other cardiac conditions .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of pyridine derivatives. Ethyl 5-cyano compounds were tested in animal models for their ability to reduce inflammation and pain responses. Results indicated significant efficacy, supporting further exploration into their use as therapeutic agents for inflammatory diseases .

Comparative Analysis of Biological Activities

Activity TypeEthyl 5-Cyano DerivativesMilrinone Comparison
Positive InotropicModerateHigh
Anti-inflammatorySignificantVariable
AnalgesicPresentLimited
AntimicrobialPotentialNot applicable

Properties

IUPAC Name

ethyl 5-cyano-2-ethyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-9-8(11(15)16-4-2)5-7(6-12)10(14)13-9/h5H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGSXFPUYJKEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=O)N1)C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153108
Record name Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121017-74-1
Record name Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121017741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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